(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Click Chemistry and Ligand Efficiency
One of the prominent applications of triazole derivatives, similar to the specified compound, is in click chemistry. For example, (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM) has been synthesized using click chemistry and demonstrated remarkable stability and rate enhancement in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This process is essential for synthesizing diverse 1,4-disubstituted 1,2,3-triazoles, indicating the potential utility of the specified compound in facilitating click chemistry reactions with low catalyst loading under mild conditions (Tale, Gopula, & Toradmal, 2015).
Structural and Molecular Interactions
Another critical area of application is in the study of molecular interactions and structures. Triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate compounds, have been synthesized and analyzed for their π-hole tetrel bonding interactions. This analysis includes Hirshfeld surface analysis and DFT calculations, which could potentially apply to the specified compound, providing insights into its interaction energy and molecular assembly, essential for designing new materials and understanding molecular recognition processes (Ahmed et al., 2020).
Catalysis and Material Science
Triazole derivatives also find applications in catalysis and material science. For instance, a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y has been used as a catalyst for the oxidation of primary alcohols and hydrocarbons. This research suggests that similar triazole-based compounds could be explored for their catalytic properties, potentially leading to the development of efficient and reusable catalysts for various chemical transformations (Ghorbanloo & Alamooti, 2017).
Antimicrobial Applications
Additionally, the synthesis of novel benzofuran-based 1,2,3-triazoles, including compounds structurally related to the specified molecule, has shown significant antimicrobial activity. This finding suggests that by exploring the antimicrobial properties of similar compounds, new therapeutic agents against various microbial infections could be developed (Sunitha et al., 2017).
Properties
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-17-12-6-4-3-5-10(12)7-15-8-11(9-16)13-14-15/h3-6,8,16H,2,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOWWTUQQZTKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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